2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride
Overview
Description
Glycinexylidide hydrochloride is the hydrochloride salt of glycinexylidide. It contains a glycinexylidide.
Scientific Research Applications
Antituberculosis Activity of Organotin Complexes
Organotin complexes, including those derived from 2-[(2,6-dimethylphenyl)amino]benzoic acid, exhibit significant antituberculosis activity. These complexes have been scrutinized for their potential against Mycobacterium tuberculosis H37Rv, showing a promising range of structural diversity and biological activity. The antituberculosis efficacy is influenced by various factors such as the ligand environment, organic groups attached to tin, and compound structure. Notably, triorganotin(IV) complexes demonstrate superior activity compared to diorganotin(IV) complexes, potentially due to varying toxicity levels associated with the organic ligand (Iqbal, Ali, & Shahzadi, 2015).
Biological Effects of Acetamide Derivatives
A comprehensive review of the toxicology of acetamide and its derivatives, including formamide and dimethyl derivatives, offers significant insights into their biological consequences following exposure. This analysis extends upon previous findings by incorporating more recent data, thereby contributing to an updated understanding of their biological effects. Such information is crucial for evaluating the safety and environmental impact of these chemicals, including 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride derivatives (Kennedy, 2001).
Advanced Oxidation Processes for Environmental Detoxification
The degradation of recalcitrant compounds, such as acetaminophen and its derivatives, through advanced oxidation processes (AOPs) has been thoroughly investigated. This review highlights the kinetics, mechanisms, and by-products of AOP treatments, providing a detailed analysis of the environmental impact and potential toxicity of these processes. Understanding the degradation pathways and biotoxicity of by-products is essential for assessing the environmental safety of chemical compounds, including acetamide derivatives (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It is known to be an active metabolite of lidocaine , which primarily targets voltage-gated sodium channels in the nervous system, blocking the propagation of action potentials and thus leading to a loss of sensation.
Mode of Action
As a metabolite of lidocaine, 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride likely shares a similar mode of action. Lidocaine acts by binding to the intracellular portion of sodium channels and blocking the influx of sodium ions. This prevents the generation and conduction of nerve impulses, thereby producing a local anesthetic effect .
Biochemical Analysis
Biochemical Properties
It is known to be an active metabolite of lidocaine, formed by oxidative deethylation . Lidocaine is known to interact with voltage-gated sodium channels, inhibiting their function and leading to a loss of sensation . Therefore, it is plausible that 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride may have similar interactions.
Cellular Effects
Given its relationship to lidocaine, it may influence cell function by altering ion channel activity, which can impact various cellular processes including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action for this compound is not well-defined. As a metabolite of lidocaine, it may share similar mechanisms, such as binding to and inhibiting the function of voltage-gated sodium channels . This can lead to changes in membrane potential and disrupt the propagation of action potentials in neurons, resulting in a loss of sensation.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. As a metabolite of lidocaine, it is likely formed through oxidative deethylation
Properties
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7-4-3-5-8(2)10(7)12-9(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVGPNNVMZBKIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661403 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
35891-83-9 | |
Record name | Acetamide, 2-amino-N-(2,6-dimethylphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35891-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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